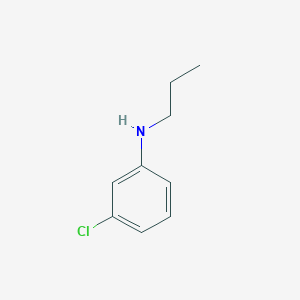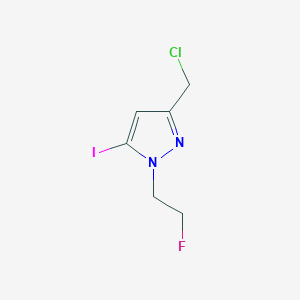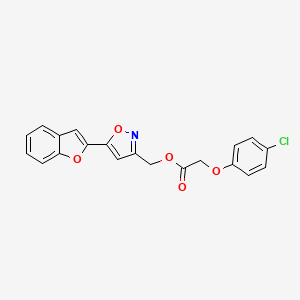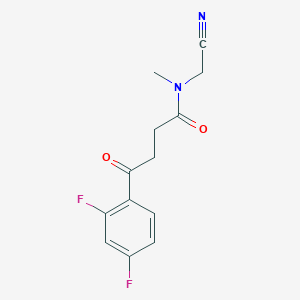
N-(3-chlorophenyl)-N-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N-propylamine or similar compounds typically involves the reaction of an amine with a suitable organic compound. For example, the synthesis of a related compound, N’-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide, involved the conversion of 3-chlorobenzoic acid .Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties : Compounds related to N-(3-chlorophenyl)-N-propylamine, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, have been synthesized and their antibacterial and antioxidant activities studied. Some of these compounds exhibit high antibacterial activity, although they generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).
Anticonvulsant Studies : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to this compound, have been prepared and tested in mice for anticonvulsant properties. These compounds were found to be effective in maximal electroshock and subcutaneous pentylene tetrazole seizure test models, indicating their potential use against generalized seizures (Idris et al., 2011).
Antifungal Activity : A series of N-substituted compounds related to this compound showed antifungal activity against various plant pathogenic fungi. These findings suggest their potential in agricultural applications (Arnoldi et al., 2007).
Crystal Structure Analysis : Studies on compounds like N-phenyl-3-(p-chlorophenyl)-2-propenimine have been conducted to understand their crystal structures and charge delocalization, providing insights into their molecular properties (Childs et al., 1989).
Synthesis and Photocatalytic Activity : Research on nitrogen-doped TiO2 using different nitrogen dopants, including n-propylamine, revealed that these materials have significant visible light absorption ability and photocatalytic activity, useful in environmental applications (Ananpattarachai et al., 2009).
Safety and Hazards
As with any chemical compound, handling N-(3-chlorophenyl)-N-propylamine should be done with appropriate safety precautions. Although specific safety data for this compound is not available, related compounds such as 3-Chlorophenyl isocyanate are known to be hazardous. They are combustible, cause severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions. Therefore, it is reasonable to assume that this compound may have similar hazards and should be handled with care .
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-(3-chlorophenyl)-N-propylamine.
Biochemical Pathways
It’s possible that the compound affects multiple pathways, given its potential interaction with various receptors . The downstream effects of these interactions could include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Based on the potential biological activities of similar compounds , it’s plausible that the compound could have a range of effects at the molecular and cellular level, potentially altering cellular processes and functions.
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to active sites, allosteric modulation, or other forms of molecular interaction .
Cellular Effects
3-chloro-N-propylaniline can have various effects on different types of cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-chloro-N-propylaniline involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-propylaniline can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-chloro-N-propylaniline can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-chloro-N-propylaniline is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
3-chloro-N-propylaniline is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 3-chloro-N-propylaniline and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-chloro-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWLYFOEYNUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)
![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)

![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)


![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)